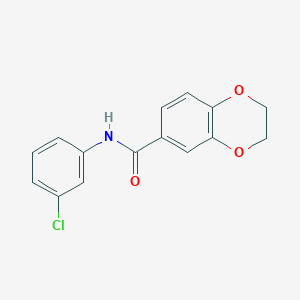![molecular formula C16H11ClN2O2S B251766 N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide, commonly known as CCG-1423, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating cellular signaling pathways and other biological processes.
Wirkmechanismus
CCG-1423 works by binding to specific proteins and inhibiting their activity. This compound has been shown to bind to the ATP-binding site of Rho kinase, preventing it from phosphorylating its downstream targets. Similarly, CCG-1423 has been shown to inhibit the activity of myosin light chain kinase by binding to its catalytic domain.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and proliferation, the promotion of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCG-1423 in lab experiments is its specificity for certain proteins, which allows researchers to target specific cellular processes. However, this compound can also have off-target effects and may not be suitable for all experimental systems. Additionally, the synthesis of CCG-1423 can be complex and time-consuming, which may limit its use in certain labs.
Zukünftige Richtungen
There are many potential future directions for research involving CCG-1423. For example, this compound could be used to investigate the role of Rho kinase and myosin light chain kinase in various cellular processes. Additionally, CCG-1423 could be used in the development of new therapeutics for diseases such as cancer and inflammatory disorders. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
CCG-1423 can be synthesized through a multi-step process that involves the reaction of several different chemicals. The exact synthesis method can vary depending on the specific laboratory and equipment being used, but typically involves the use of various reagents and solvents to produce the final compound.
Wissenschaftliche Forschungsanwendungen
CCG-1423 has been used in a wide range of scientific research applications, particularly in the study of cellular signaling pathways and related processes. This compound has been shown to inhibit the activity of several different proteins, including Rho kinase and myosin light chain kinase, which play important roles in cell motility, proliferation, and other cellular functions.
Eigenschaften
Molekularformel |
C16H11ClN2O2S |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-5-7-12(8-6-11)18-16(22)19-15(20)14-9-10-3-1-2-4-13(10)21-14/h1-9H,(H2,18,19,20,22) |
InChI-Schlüssel |
KJZHWEPXSXTTEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)